![molecular formula C8H9BrO2S B1274316 4-Bromo-5-propylthiophene-2-carboxylic acid CAS No. 869951-15-5](/img/structure/B1274316.png)
4-Bromo-5-propylthiophene-2-carboxylic acid
Overview
Description
4-Bromo-5-propylthiophene-2-carboxylic acid is a compound that belongs to the family of thiophene carboxylic acids. Thiophene derivatives are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science due to their unique chemical properties. The bromo and propyl substituents on the thiophene ring influence the reactivity and physical properties of the molecule, making it a valuable intermediate for further chemical transformations .
Synthesis Analysis
The synthesis of thiophene derivatives often involves lithiation reactions, as demonstrated in the synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, which is closely related to 4-Bromo-5-propylthiophene-2-carboxylic acid. This synthesis includes direct lithiations and a bromination reaction starting from thiophene, indicating the potential synthetic routes that could be applied to 4-Bromo-5-propylthiophene-2-carboxylic acid . Additionally, the sodium salt of related bromothiophen carboxylic acids can react with carbanions in the presence of copper to give condensation products, suggesting a possible synthetic pathway for the compound .
Molecular Structure Analysis
The molecular structure of thiophene derivatives can be characterized using various spectroscopic techniques. For instance, a related compound, 4-bromo-1-(ethoxycarbonyl)piperidine-4-carboxylic acid, has been characterized by FT-IR, FT-Raman, (1)H NMR, (13)C NMR, and UV spectroscopy. These techniques can provide detailed information about the molecular vibrations, geometry, and electronic structure of 4-Bromo-5-propylthiophene-2-carboxylic acid .
Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. The presence of a bromo substituent makes the compound a candidate for further functionalization through nucleophilic substitution reactions. The carboxylic acid group also offers a site for reactions such as esterification and amidation, which are commonly used in the derivatization of carboxylic acids for analytical purposes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-5-propylthiophene-2-carboxylic acid can be inferred from related compounds. For example, the derivatization of carboxylic acids with bromomethyl coumarins has been shown to be a sensitive method for the detection of carboxylic acids in liquid chromatography, which could be applicable to the analysis of 4-Bromo-5-propylthiophene-2-carboxylic acid . The photoreleasable protecting group for carboxylic acids, such as 2,5-dimethylphenacyl, indicates the potential for photochemical reactions involving the carboxylic acid group of the compound .
Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis Approach : 4-Bromo-5-propylthiophene-2-carboxylic acid can be synthesized through a multistep process, starting from thiophene. This involves successive direct lithiations and a bromination reaction, leading to a compound closely related to 4-Bromo-5-propylthiophene-2-carboxylic acid with an overall yield of 47% (Bar & Martin, 2021).
Reactions with Bromination : Studies have shown that bromination reactions can be applied to various thiophene derivatives, indicating the potential for similar reactions with 4-Bromo-5-propylthiophene-2-carboxylic acid. This bromination process leads predominantly to the 4-bromo derivative in certain cases (Gol'dfarb, Grotmova, & Belen’kii, 1974).
Nitration Reactions : Nitration of thiophene derivatives has been observed to undergo transformations resulting in the addition of nitro groups to the thiophene ring. This is relevant for understanding the chemical behavior of similar compounds like 4-Bromo-5-propylthiophene-2-carboxylic acid (Mochalov et al., 1981).
Engineering and Automation in Synthesis
- Automated Synthesis Platforms : Advances in automated reactor platforms have been used for the multistep synthesis of compounds closely related to 4-Bromo-5-propylthiophene-2-carboxylic acid. These platforms integrate batch and flow reactions, showcasing the potential for efficient synthesis of such compounds (Fitzpatrick & Ley, 2016).
Applications in Organic Synthesis and Functionalization
Role in Organic Synthesis : Thiophene derivatives like 4-Bromo-5-propylthiophene-2-carboxylic acid can be key intermediates in the synthesis of various organic compounds. The presence of functional groups allows for further chemical modifications, making them valuable in the field of organic chemistry (Kostyuchenko et al., 2018).
Spasmolytic Activity Research : While not directly about 4-Bromo-5-propylthiophene-2-carboxylic acid, research on thiophene-based derivatives, including those of 5-bromothiophene-2-carboxylic acid, has shown potential biological activities, such as spasmolytic effects. This suggests possible biomedical applications for structurally related compounds (Rasool et al., 2020).
Safety And Hazards
properties
IUPAC Name |
4-bromo-5-propylthiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2S/c1-2-3-6-5(9)4-7(12-6)8(10)11/h4H,2-3H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBFFUJISNVJLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=C(S1)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397190 | |
Record name | 4-bromo-5-propylthiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-propylthiophene-2-carboxylic acid | |
CAS RN |
869951-15-5 | |
Record name | 4-bromo-5-propylthiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-5-propylthiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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